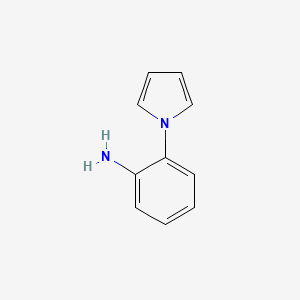

2-(1H-Pyrrol-1-yl)aniline

説明

Structure

3D Structure

特性

IUPAC Name |

2-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMZHPUPLWQIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208997 | |

| Record name | 2-(1H-Pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6025-60-1 | |

| Record name | 1-(2-Aminophenyl)pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-yl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6025-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Pyrrol 1 Yl Aniline and Its Substituted Analogues

Established Synthetic Pathways

The synthesis of 2-(1H-pyrrol-1-yl)aniline is accomplished through several reliable methods, which can be broadly categorized into N-arylation coupling reactions and condensation reactions. These pathways offer versatility in terms of substrate scope and reaction conditions.

Coupling Reactions for N-Arylation

N-arylation reactions are a cornerstone in the synthesis of N-aryl heterocycles, including this compound. These reactions involve the formation of a carbon-nitrogen bond between the pyrrole (B145914) ring and an aniline (B41778) derivative. Transition metal catalysts, particularly copper and palladium, are pivotal in facilitating these transformations.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a widely used method for synthesizing N-aryl pyrroles. rsc.org These reactions are valued for being economical and utilizing less toxic metal catalysts. rsc.orgrsc.org The process typically involves the coupling of pyrrole with an aryl halide in the presence of a copper catalyst.

A common catalytic system for this transformation employs copper(I) iodide (CuI) as the catalyst, potassium carbonate (K₂CO₃) as the base, and a diamine ligand such as N,N'-dimethylethylenediamine. organic-chemistry.org This system has proven effective for the N-arylation of a range of nitrogen heterocycles, including pyrrole, with aryl iodides and bromides. organic-chemistry.org The use of diamine ligands accelerates the reaction and allows for milder conditions, expanding the functional group tolerance of the method. organic-chemistry.org Research has demonstrated that this approach is successful for coupling various π-excessive nitrogen heterocycles with aryl halides, yielding the desired N-arylated products in good yields. organic-chemistry.org

The table below summarizes representative conditions for copper-catalyzed N-arylation of pyrroles.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactants | Ref |

| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | Pyrrole, 2-Bromoaniline | organic-chemistry.org |

| Cu₂O | Schiff base (Chxn-Py-Al) | Cs₂CO₃ | Toluene (B28343) | 50-82 | Pyrrole, Aryl Iodide | nih.gov |

This methodology provides a robust pathway to this compound and its analogues, accommodating a variety of substituents on the aniline ring.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile tool for the synthesis of aryl-nitrogen bonds. anu.edu.aunih.gov These methods are known for their high efficiency, broad substrate scope, and tolerance of numerous functional groups. nih.govresearchgate.net

The synthesis of this compound via this route involves the coupling of pyrrole with a 2-haloaniline or a related derivative, catalyzed by a palladium complex. anu.edu.au The catalytic system typically consists of a palladium precursor and a specialized ligand, often a bulky, electron-rich phosphine, which is crucial for the reaction's success. researchgate.net These reactions have been extensively reviewed and are a mainstay in modern organic synthesis for creating C-N bonds. anu.edu.aunih.govresearchgate.net While direct N-arylation of pyrrole with aniline derivatives is a key application, palladium catalysis is also instrumental in the synthesis of more complex, substituted pyrroles. researchgate.net For instance, palladium catalysts have been used for the regioselective C2-arylation of N-acyl pyrroles, demonstrating the fine control achievable with these systems. researchgate.net

The general conditions for a Buchwald-Hartwig amination are presented in the table below.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reactants | Ref |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | Pyrrole, 2-Chloroaniline | nih.gov |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | Pyrrole, 2-Bromoaniline | nih.gov |

Condensation Reactions

Condensation reactions provide an alternative approach to the synthesis of the this compound scaffold, either by forming the pyrrole ring onto a pre-existing aniline molecule or by direct condensation of the two parent heterocycles.

The direct condensation of pyrrole with aniline derivatives can be achieved under specific conditions. While less common than metal-catalyzed methods for this particular product, condensation strategies are fundamental in heterocyclic synthesis. For example, the Paal-Knorr condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a classic method for pyrrole synthesis. researchgate.net In a related concept, the direct condensation of biomass-derived furans with anilines, catalyzed by solid acids like H-form zeolite-Y, has been developed as a green and efficient route to N-substituted pyrroles. fudan.edu.cnresearchgate.net This reaction proceeds at temperatures between 150 and 180°C and tolerates a variety of functional groups. researchgate.net

A well-documented and effective method for preparing this compound and its substituted analogues starts from a substituted 2-nitroaniline (B44862) and 2,5-dimethoxytetrahydrofuran (B146720). rsc.org This two-step process first involves a condensation reaction to form the pyrrole ring, followed by a reduction of the nitro group to the corresponding amine.

In the first step, a mixture of the substituted 2-nitroaniline and 2,5-dimethoxytetrahydrofuran is refluxed in acetic acid. rsc.org This reaction, a variation of the Paal-Knorr synthesis, constructs the 1-(2-nitrophenyl)-1H-pyrrole intermediate. After the initial condensation, the nitro group is reduced to an amine. A common method for this reduction is the use of iron powder and ammonium (B1175870) chloride in refluxing water. rsc.org This procedure provides the desired this compound product, which can then be purified by column chromatography. rsc.org

The reaction scheme is outlined below:

Step 1: Condensation

Reactants: Substituted 2-nitroaniline, 2,5-Dimethoxytetrahydrofuran

Solvent: Acetic Acid

Conditions: Reflux for 2 hours

Step 2: Reduction

Reactants: 1-(2-nitrophenyl)-1H-pyrrole intermediate, Iron powder, Ammonium chloride

Solvent: Water

Conditions: Reflux for 4 hours

This method is advantageous as it allows for the introduction of various substituents on the aniline ring by starting with the appropriately substituted 2-nitroaniline.

Paal-Knorr Type Pyrrole Synthesis for Derivatives

The Paal-Knorr synthesis, a classic method for forming pyrrole rings, remains a cornerstone in organic chemistry. wikipedia.org This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions. organic-chemistry.org

Acid-Catalyzed Cyclization of 1,4-Diketones with o-Phenylenediamine (B120857)

The synthesis of this compound derivatives can be achieved through the acid-catalyzed cyclization of a 1,4-diketone with o-phenylenediamine. In this reaction, one of the amino groups of o-phenylenediamine acts as the primary amine required for the Paal-Knorr condensation, while the other remains as a substituent on the resulting phenyl-pyrrole structure.

The mechanism involves the initial formation of a hemiaminal by the attack of the amine on a protonated carbonyl group of the 1,4-diketone. wikipedia.org Subsequent attack of the same amine on the second carbonyl group leads to a dihydroxytetrahydropyrrole intermediate, which then dehydrates to form the aromatic pyrrole ring. wikipedia.org This approach has been utilized in multi-step syntheses, for instance, where a Paal-Knorr reaction between 2,5-hexanedione (B30556) and nitroaniline is the initial step, followed by further transformations. alliedacademies.org

Optimization of Reaction Conditions and Catalyst Influence (e.g., Acetic Acid)

The efficiency of the Paal-Knorr synthesis can be significantly influenced by the reaction conditions. While the reaction can proceed under neutral conditions, the addition of a weak acid, such as acetic acid, is known to accelerate the process. organic-chemistry.orgrgmcet.edu.in However, strongly acidic conditions (pH < 3) or the use of amine hydrochloride salts can favor the formation of furan (B31954) byproducts. organic-chemistry.orgrgmcet.edu.in

The choice of catalyst is crucial. Various Brønsted and Lewis acids have been employed to promote the condensation. rgmcet.edu.in For example, p-toluenesulfonic acid (p-TSA) has been used as a catalyst in toluene at reflux. researchgate.netnih.gov The optimization of reaction conditions often involves balancing reaction rate with the prevention of side reactions and degradation of sensitive functional groups, which can be a limitation of traditional Paal-Knorr conditions that require prolonged heating. rgmcet.edu.inresearchgate.net Modern approaches have explored milder conditions, including the use of microwave assistance and various heterogeneous catalysts to improve yields and sustainability. researchgate.netresearchgate.net

Advanced and Novel Synthetic Approaches

In recent years, transition-metal catalysis, particularly with gold, has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, offering high efficiency and atom economy. organic-chemistry.org

Gold-Catalyzed Cyclization Reactions

Gold catalysts have shown remarkable activity in promoting the cyclization of various substrates to form pyrrole rings. These reactions often proceed under mild conditions and exhibit broad functional group tolerance. organic-chemistry.org

A significant advancement is the development of a one-pot, single-step synthesis of this compound and its derivatives from unconjugated ynone derivatives and 1,2-diaminoarenes. citedrive.comresearchgate.net This gold-catalyzed cyclization provides a direct and efficient route to these valuable starting materials. citedrive.comresearchgate.net The reaction demonstrates the power of gold catalysis to facilitate complex transformations in a single operation, avoiding the need for isolation of intermediates. nih.gov

The mechanism of these gold-catalyzed reactions is believed to involve the formation of a key gold-carbene intermediate. citedrive.comresearchgate.net In the reaction between unconjugated ynones and 1,2-diaminoarenes, a proposed mechanism suggests that the gold catalyst activates the alkyne, facilitating a cascade of reactions that ultimately lead to the pyrrole ring. citedrive.comresearchgate.net Gold carbene intermediates are also implicated in other gold-catalyzed pyrrole syntheses, such as those starting from α-imino α′-sulfenyl gold carbenes or through the cyclization of enyne systems. rsc.orgnih.govacs.org These intermediates are highly reactive species that enable unique bond formations and rearrangements. acs.orgthieme-connect.comacs.org

Table of Reaction Parameters for the Synthesis of this compound Derivatives

| Method | Starting Materials | Catalyst | Conditions | Key Features |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketone, o-Phenylenediamine | Acetic Acid, p-TSA | Reflux | Classical, acid-catalyzed |

| Gold-Catalyzed Cyclization | Unconjugated Ynone, 1,2-Diaminoarene | Gold Catalyst | One-pot, single-step | Modern, efficient, involves gold-carbene intermediate |

Metal-Free Synthetic Protocols

Recent advancements have led to the development of metal-free reactions that utilize this compound for the synthesis of more complex nitrogen-containing heterocycles, such as pyrrolo[1,2-a]quinoxalines. These methods offer sustainable alternatives to traditional metal-catalyzed processes.

A notable metal-free approach involves the reaction of 2-(1H-pyrrol-1-yl)anilines with α-hydroxy acids. In this protocol, the α-hydroxy acid functions as an aldehyde surrogate. The reaction proceeds via a decarboxylative oxidative annulation pathway to yield pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. This method avoids the direct use of potentially unstable aldehydes by generating them in situ.

The process is initiated by the condensation of this compound with the α-hydroxy acid, followed by intramolecular cyclization and oxidation to furnish the final heterocyclic product. The scope of this reaction has been explored with various α-hydroxy acids, demonstrating its versatility.

Table 1: Decarboxylative Condensation of this compound with Various α-Hydroxy Acids

| Entry | α-Hydroxy Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Lactic Acid | 4-methylpyrrolo[1,2-a]quinoxaline | 78 |

| 2 | Mandelic Acid | 4-phenylpyrrolo[1,2-a]quinoxaline | 85 |

| 3 | 2-Hydroxy-3-methylbutanoic acid | 4-isopropylpyrrolo[1,2-a]quinoxaline | 67 |

| 4 | 2-Hydroxy-3,3-dimethylbutanoic acid | 4-tert-butylpyrrolo[1,2-a]quinoxaline | 54 |

This table summarizes the yields of pyrrolo[1,2-a]quinoxaline derivatives obtained from the reaction of this compound with different α-hydroxy acids, as reported in literature.

The key to the success of the aforementioned decarboxylative condensation is the use of tert-butyl hydroperoxide (TBHP) as an oxidant. TBHP facilitates the in situ generation of the aldehyde from the α-hydroxy acid, which is a crucial step for the subsequent annulation reaction. The process involves the TBHP-mediated oxidative cleavage of the C-C bond in the α-hydroxy acid.

Researchers have optimized the reaction conditions to maximize the yield of the desired pyrrolo[1,2-a]quinoxaline product. The optimized protocol typically involves using this compound as the limiting reagent, with an excess of the α-hydroxy acid and TBHP in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) at an elevated temperature.

Table 2: Optimized Conditions for TBHP-Mediated Decarboxylative Annulation

| Parameter | Condition |

|---|---|

| Substrate (1a) | 1.0 equivalent |

| α-Hydroxy Acid (2a) | 5.0 equivalents |

| Oxidant | TBHP (70% in H₂O, 4.0 equiv.) |

| Solvent | DCE (1,2-dichloroethane) |

| Temperature | 80 °C |

This table outlines the optimized reaction conditions for the synthesis of pyrrolo[1,2-a]quinoxalines from this compound (1a) and an α-hydroxy acid (2a) using TBHP.

Electrochemical Synthesis Methods

Electrochemical synthesis is emerging as a powerful and green tool in organic chemistry, offering pathways that avoid harsh reagents and operate under mild conditions.

A direct electrochemical method has been developed for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives starting from 2-(1H-pyrrol-1-yl)anilines. researchgate.net This process operates under metal- and oxidant-free conditions and involves a radical cross-coupling cyclization mechanism. researchgate.net The reaction is initiated by the electrochemical oxidation of the substrates, leading to the formation of radical intermediates. These intermediates then undergo a cascade of C-C and C-N bond formations, ultimately yielding the cyclized product. researchgate.net This electrosynthesis route represents a sustainable approach to functionalizing C(sp³)-H bonds. researchgate.net

A significant feature of the electrochemical synthesis of pyrrolo[1,2-a]quinoxalines from this compound is the dual role of acetonitrile (B52724) (CH₃CN). researchgate.net In this reaction, acetonitrile serves not only as the solvent but also as a carbon source. researchgate.net Mechanistic studies, including deuterium-labeling experiments, have shown that acetonitrile participates directly in the reaction via C-C bond cleavage. researchgate.net The cyanomethyl radical (•CH₂CN), generated electrochemically, is a key intermediate in the construction of the new carbon-carbon bond required for the formation of the quinoxaline (B1680401) ring. rsc.orgmdpi.com This innovative use of acetonitrile as both a solvent and a reactant enhances the atom economy and sustainability of the process. researchgate.netrsc.org

Iron-Catalyzed Transfer Hydrogenation for Precursor Synthesis

The synthesis of this compound itself often proceeds via a two-step sequence starting from 2-nitroaniline. The first step is a Paal-Knorr condensation with 2,5-dimethoxytetrahydrofuran in acetic acid to form the precursor, 1-(2-nitrophenyl)-1H-pyrrole. The crucial second step is the reduction of the nitro group to an amine.

Iron-catalyzed transfer hydrogenation has been established as an efficient and environmentally benign method for this transformation. rsc.org This protocol uses an iron complex, such as a tricarbonyl (η4-cyclopentadienone) iron complex, to catalyze the reduction of the nitro group of the precursor. rsc.org A key advantage of this method is the use of alcohols as safe and readily available hydrogen donors, with water being the only byproduct. rsc.org This sustainable approach avoids the need for high-pressure hydrogen gas or stoichiometric metallic reducing agents. rsc.orgmdpi.com

Table 3: Key Features of Iron-Catalyzed Transfer Hydrogenation for Nitroarene Reduction

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Cyclopentadienone iron complexes (e.g., Knölker complex) | rsc.org |

| Hydrogen Source | Alcohols (e.g., vicinal diols, isopropanol) | rsc.orgmdpi.com |

| Reaction Type | Transfer Hydrogenation | rsc.org |

| Key Transformation | Reduction of nitroarenes to anilines | rsc.orgmdpi.com |

| Advantages | Avoids external redox reagents, high atom economy, water as sole byproduct | rsc.org |

This table summarizes the principal characteristics of the iron-catalyzed transfer hydrogenation method applicable to the synthesis of the this compound precursor.

Brønsted Acid-Catalyzed Domino Reactions

The Paal-Knorr pyrrole synthesis, a classic method for constructing the pyrrole ring, can be adapted into a Brønsted acid-catalyzed domino reaction for the synthesis of this compound and its substituted analogues. This approach involves the reaction of a 1,4-dicarbonyl compound with a substituted o-phenylenediamine. A common and effective 1,4-dicarbonyl surrogate for this transformation is 2,5-dimethoxytetrahydrofuran, which under acidic conditions, hydrolyzes to form succinaldehyde (B1195056) in situ.

The reaction is initiated by the protonation of one of the methoxy (B1213986) groups of 2,5-dimethoxytetrahydrofuran by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), followed by the elimination of methanol (B129727) to form an oxocarbenium ion. This intermediate is then attacked by water, leading to the ring-opening and formation of succinaldehyde. The more nucleophilic amino group of the o-phenylenediamine then engages in a domino sequence of condensation reactions with the two carbonyl groups of succinaldehyde. This process involves the formation of two imine intermediates, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The use of a Brønsted acid is crucial for both the in situ generation of the dicarbonyl compound and for catalyzing the condensation and cyclization steps.

This methodology allows for the synthesis of a variety of substituted 2-(1H-pyrrol-1-yl)anilines by simply varying the substitution pattern on the starting o-phenylenediamine. The reactions are typically carried out in a suitable solvent, such as toluene or ethanol (B145695), at elevated temperatures to drive the reaction to completion.

Table 1: Brønsted Acid-Catalyzed Synthesis of Substituted 2-(1H-Pyrrol-1-yl)anilines This table is a representative example based on the described methodology.

| Entry | Substituted o-Phenylenediamine | Brønsted Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | o-Phenylenediamine | p-TsOH | Toluene | 110 | 85 |

| 2 | 4-Methyl-1,2-phenylenediamine | p-TsOH | Ethanol | 80 | 82 |

| 3 | 4-Chloro-1,2-phenylenediamine | HCl | Toluene | 110 | 78 |

| 4 | 4-Nitro-1,2-phenylenediamine | H₂SO₄ | Toluene | 110 | 65 |

Biomass-Derived Glucose-Mediated One-Pot Multicomponent Nitro Reductive Cyclization

A green and innovative approach for the synthesis of N-arylpyrroles involves a one-pot multicomponent reaction that utilizes biomass-derived glucose as a reducing agent. This methodology can be conceptually applied to the synthesis of this compound from 1-(2-nitrophenyl)-1H-pyrrole. This process combines the reduction of a nitro group with a subsequent cyclization in a single operation, aligning with the principles of green chemistry by using a renewable and environmentally benign reagent.

In a recently developed method for the synthesis of pyrrole-fused heterocycles, glucose was effectively used to reduce a nitroarene in the presence of a base, leading to an in situ generated amine which then participated in a cyclization reaction. nih.gov Adapting this principle, 1-(2-nitrophenyl)-1H-pyrrole could be treated with glucose in a suitable solvent system, such as a mixture of an organic solvent and water, in the presence of a base like potassium carbonate (K₂CO₃).

The reaction mechanism is proposed to involve the oxidation of glucose, which in turn reduces the nitro group on the phenyl ring to an amino group, forming this compound. This in-situ generation of the amine from the nitro precursor avoids the need to handle potentially unstable or air-sensitive anilines. The mild conditions and the use of a non-toxic, readily available reducing agent make this a highly attractive and sustainable synthetic route. While this specific application to produce the parent this compound is a conceptual extension, the underlying glucose-mediated nitro reduction has been proven effective for similar transformations. nih.gov

This method showcases high atom economy and step efficiency, key aspects of sustainable chemical synthesis. nih.gov The broad substrate scope demonstrated in related syntheses suggests that various substituted 1-(2-nitrophenyl)-1H-pyrroles could be converted to their corresponding anilines. nih.gov

Table 2: Glucose-Mediated Nitro Reductive Synthesis of Substituted 2-(1H-Pyrrol-1-yl)anilines This table is a representative example based on the described methodology and related literature. nih.gov

| Entry | Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-(2-Nitrophenyl)-1H-pyrrole | K₂CO₃ | DMSO/H₂O | 120 | 90 |

| 2 | 1-(4-Methyl-2-nitrophenyl)-1H-pyrrole | K₂CO₃ | DMSO/H₂O | 120 | 88 |

| 3 | 1-(4-Chloro-2-nitrophenyl)-1H-pyrrole | K₂CO₃ | DMSO/H₂O | 120 | 85 |

| 4 | 1-(4-Methoxy-2-nitrophenyl)-1H-pyrrole | K₂CO₃ | DMSO/H₂O | 120 | 92 |

Fundamental Reactivity Profiles

The reactivity of this compound is characterized by the combined electronic effects of its constituent aromatic and heteroaromatic rings. The molecule possesses two primary sites of reactivity: the exocyclic amino group and the electron-rich pyrrole ring.

The primary amino group (-NH₂) attached to the benzene (B151609) ring is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. This group readily participates in reactions with electrophiles. Its strategic placement at the ortho position relative to the pyrrole substituent is crucial for its role in intramolecular cyclization reactions. This positioning allows the amino group to act as an internal nucleophile, attacking an electrophilic center generated elsewhere in the molecule or in a reaction partner, leading to the formation of a new ring. This is a key step in the synthesis of fused heterocyclic structures like pyrrolo[1,2-a]quinoxalines, where the amino group facilitates the final ring-closing step. nih.gov The nucleophilicity of this group is fundamental to the Pictet-Spengler type condensation reactions used to form the quinoxaline core. unisi.it

The pyrrole ring is a five-membered aromatic heterocycle that is considered electron-rich. This high electron density arises from the delocalization of the nitrogen atom's lone pair of electrons across the four carbon atoms of the ring. Consequently, the pyrrole moiety is highly susceptible to electrophilic attack. nih.gov In the context of this compound, the pyrrole ring can act as a nucleophile, particularly at the C2 and C5 positions. This reactivity is harnessed in various synthetic transformations. For instance, in oxidative cyclization reactions, the pyrrole ring is involved in the formation of new carbon-carbon and carbon-nitrogen bonds that constitute the final heterocyclic product. rsc.orgresearchgate.net The electron-rich nature of the pyrrole ring facilitates its participation in cascade reactions, contributing to the construction of the polycyclic framework.

Cyclization and Annulation Reactions

The dual reactivity of this compound makes it an ideal substrate for cyclization and annulation reactions, providing efficient pathways to valuable polycyclic aromatic compounds.

A significant application of this compound is its use as a key building block for the synthesis of the pyrrolo[1,2-a]quinoxaline scaffold. researchgate.netresearchgate.net This tricyclic system is of great interest due to its presence in pharmacologically active molecules. nih.govresearchgate.net Various synthetic strategies have been developed to construct this framework, often involving the condensation of the aniline derivative with a suitable two-carbon unit, such as an aldehyde or its equivalent. nih.govunisi.itresearchgate.net

An efficient, one-pot method for synthesizing pyrrolo[1,2-a]quinoxalines involves a copper(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides. rsc.orgresearchgate.net This synthetic protocol is noted for its use of readily available copper catalysts and molecular oxygen (O₂) as a benign oxidant. researchgate.netresearchgate.net The reaction demonstrates a broad substrate scope, tolerating various substituents on the aniline ring and yielding the desired products in good yields. researchgate.net

Table 1: Selected Substrate Scope for Copper-Catalyzed Oxidative Cyclization

| This compound Derivative | Alkylsilyl Peroxide | Product Yield | Reference |

|---|---|---|---|

| Unsubstituted | tert-Butyl(1-phenylvinyloxy)dimethylsilane | 78% | researchgate.net |

| 4-Methyl | tert-Butyl(1-phenylvinyloxy)dimethylsilane | 75% | researchgate.net |

| 4-Fluoro | tert-Butyl(1-phenylvinyloxy)dimethylsilane | 72% | researchgate.net |

| 4-Chloro | tert-Butyl(1-phenylvinyloxy)dimethylsilane | 68% | researchgate.net |

| 4-Bromo | tert-Butyl(1-phenylvinyloxy)dimethylsilane | 65% | researchgate.net |

| 5-Methyl | tert-Butyl(1-phenylvinyloxy)dimethylsilane | 70% | researchgate.net |

The copper-catalyzed oxidative cyclization proceeds through a sophisticated cascade mechanism involving radical species. rsc.orgresearchgate.net The reaction is initiated by the copper catalyst, which facilitates the decomposition of the alkylsilyl peroxide. This process generates an alkyl radical. The core of the mechanism involves the cleavage of a carbon-carbon bond within the peroxide-derived species and the subsequent formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to construct the quinoxaline ring. rsc.orgnih.gov

A proposed mechanistic pathway begins with the generation of a radical intermediate from the alkylsilyl peroxide, facilitated by the Cu(II) catalyst. This radical then engages with the this compound substrate. The sequence involves an intermolecular C-C bond formation, followed by an intramolecular C-N bond formation (cyclization), and finally an aromatization step to yield the stable pyrrolo[1,2-a]quinoxaline product. rsc.orgresearchgate.net Mechanistic studies suggest that the transformation involves a one-pot, highly coupled cascade process that efficiently builds the complex heterocyclic system from relatively simple precursors. nih.gov

Reactivity and Reaction Mechanisms of 2 1h Pyrrol 1 Yl Aniline

Reactivity of the N-Substituted Aniline Moiety

The aniline portion of the molecule is central to its role in constructing fused heterocyclic structures. The ortho-disposition of the amino group and the pyrrole nitrogen is key to its utility in cyclization reactions, leading to the formation of valuable chemical scaffolds.

This compound is a prominent starting material for synthesizing pyrrolo[1,2-a]quinoxalines, a class of nitrogen-containing heterocycles recognized for their significant pharmacological potential. nih.gov Various synthetic strategies leverage the unique structure of this compound to construct this fused ring system.

Radical cascade reactions provide an efficient pathway for the synthesis of pyrrolo[1,2-a]quinoxalines from this compound. In these processes, alkyl radical species are key intermediates. For instance, copper-catalyzed radical oxidative coupling of C(sp³)-H bonds has been successfully employed. researchgate.net This type of reaction can use simple, readily available compounds like methylquinolines as aldehyde equivalents, which generate the necessary radical species under the reaction conditions. researchgate.net Another strategy involves a radical-initiated cascade cyanoisopropylation/cyclization, which proceeds efficiently without the need for transition metals or photocatalysts, highlighting a green chemistry approach. rsc.org The general mechanism involves the generation of a radical which then participates in a cascade of bond-forming events, ultimately leading to the cyclized quinoxaline (B1680401) product.

The synthesis of pyrrolo[1,2-a]quinoxalines from this compound can be achieved through condensation with aldehydes or compounds that serve as aldehyde equivalents in situ. nih.gov A notable example is the reaction with α-hydroxy acids in the presence of an oxidant like tert-butyl hydrogen peroxide (TBHP). nih.gov In this process, the α-hydroxy acid is first oxidized to an aldehyde, which then condenses with the this compound. This is followed by an intramolecular cyclization and a subsequent oxidation step to yield the final aromatic fused quinoxaline product. nih.gov This method has been shown to produce yields ranging from 38% to 76%. nih.gov The classic approach to quinoxaline synthesis, involving the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, also provides a basis for these transformations. nih.gov

| Reactant 1 | Reactant 2 (Aldehyde Equivalent) | Oxidant | Product | Yield Range |

| This compound | α-Hydroxy Acid | TBHP | Pyrrolo[1,2-a]quinoxaline (B1220188) | 38–76% |

A versatile and environmentally friendly method for synthesizing pyrrolo[1,2-a]quinoxalines involves the iron-catalyzed aerobic oxidative carboamination of C(sp³)-H bonds. researchgate.netresearchgate.net This reaction utilizes this compound and a carbon source, such as solvents containing a methyl group on a heteroatom (e.g., DMF, DMSO). researchgate.net The process is catalyzed by an inexpensive and biocompatible iron salt, like FeCl₃, and uses molecular oxygen or air as the terminal oxidant. researchgate.netrsc.org The reaction proceeds through the functionalization of a C(sp³)-H bond, followed by cyclization with the aniline moiety to form the quinoxaline ring system. rsc.org This approach is valued for its broad applicability and use of sustainable reagents. rsc.org

| Substrate | Carbon Source | Catalyst | Oxidant | Product |

| 1-(2-Aminoaryl)pyrroles | DMF, DMSO, etc. | FeCl₃ | TBPB / O₂ | Pyrrolo[1,2-a]quinoxalines |

Alpha-amino acids can serve as aldehyde surrogates in the synthesis of pyrrolo[1,2-a]quinoxalines from this compound. researchgate.net An iodine-promoted strategy facilitates an oxidative Pictet-Spengler type amino cyclo-annulation reaction. researchgate.net In this one-pot process, the alpha-amino acid is transformed into an aldehyde intermediate, which then reacts with the aniline derivative. The subsequent intramolecular cyclization and oxidation lead to the desired fused heterocyclic product. This method provides a facile and efficient route to these valuable compounds. researchgate.net

The formation of this compound itself can be a key step in a more complex reaction sequence. One of the most insightful syntheses involves the cycloaddition reaction of benzimidazolium ylides with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). plos.orgresearchgate.net This reaction does not directly lead to the expected pyrrolo[1,2-a]benzimidazoles but instead can yield 2-(1H-pyrrol-1-yl)anilines as stable, isolable intermediates. researchgate.net

The proposed mechanism involves several stages:

Ylide Generation : A benzimidazolium salt is treated with a base (e.g., triethylamine) to generate the corresponding benzimidazolium ylide. plos.orgnih.gov

[3+2] Cycloaddition : The ylide undergoes a Huisgen [3+2] cycloaddition with the alkyne to form a dihydropyrrolo[1,2-a]benzimidazole intermediate. plos.orgnih.gov

Ring Opening : A crucial step involves the opening of the imidazole (B134444) ring within this cycloadduct. plos.orgresearchgate.netfigshare.com

Aromatization : This ring-opening is followed by aromatization of the pyrrole ring, leading to the formation of a this compound derivative. researchgate.net

In certain cases, this intermediate can undergo further intramolecular cyclization. A nucleophilic attack by the aniline nitrogen onto a proximal carbonyl group (from the original alkyne), followed by the elimination of a leaving group, yields pyrrolo[1,2-a]quinoxalin-4(5H)-ones. plos.orgresearchgate.netnih.gov The pathway is supported by experimental data, including the X-ray diffraction structure of a key reaction intermediate. plos.orgresearchgate.net

| Benzimidazolium Salt | Dipolarophile | Base | Product(s) |

| Substituted Benzimidazolium Salts | DMAD | Triethylamine | 2-(1H-Pyrrol-1-yl)anilines, Pyrrolo[1,2-a]quinoxalin-4(5H)-ones |

While direct studies on the oxidation of methyl-substituted this compound are not extensively detailed, the reactivity of methyl groups on heterocyclic rings towards selenium dioxide (SeO₂) is well-established. nih.govnih.gov The Riley oxidation is a classic method for converting activated methyl groups, such as those on aromatic or heteroaromatic rings, into carbonyl groups. nih.gov Typically, the oxidation of a methyl group on a pyrrole or similar N-heterocycle with SeO₂ yields the corresponding aldehyde. nih.govemporia.edu The reaction is often carried out in a solvent like dioxane, sometimes with additives to control the reaction. nih.govnih.gov Over-oxidation to the carboxylic acid can occur but can often be prevented by using milder conditions or by trapping the intermediate aldehyde. nih.gov For instance, using a tert-butyl hydroperoxide (TBHP)/SeO₂ system can lead to the aldehyde without forming the over-oxidized carboxylic acid. nih.gov In some cases, autooxidation of methyl groups on pyrrole rings has been observed when heated in the presence of air, yielding mainly hydroxyalkyl derivatives and minor amounts of aldehydes. researchgate.net

| Substrate Type | Reagent | Typical Product |

| Methyl-substituted N-heterocycle | SeO₂ | Aldehyde |

| Methyl-substituted N-heterocycle | SeO₂ (harsh conditions) | Carboxylic Acid |

| Methyl-substituted N-heterocycle | TBHP/SeO₂ | Aldehyde |

Beyond the direct formation of the parent pyrrolo[1,2-a]quinoxaline, this compound is a building block for a variety of substituted and fused quinoxaline derivatives. An efficient method involves the reaction of substituted 2-(1H-pyrrol-1-yl)anilines with isocyanides. researchgate.net This transformation can be catalyzed by either a Lewis acid like trimethylsilyl (B98337) chloride (TMSCl) or a transition metal like palladium. researchgate.net The reaction proceeds via an isocyanide insertion into the N-H bond of the aniline, followed by cyclization, offering a protocol with broad functional group tolerance and leading to products like 4-aminopyrrolo[1,2-a]quinoxalines in good to high yields. researchgate.net

Copper-Catalyzed Oxidative Cyclization with Alkylsilyl Peroxides

Formation of Quinazolinones

The synthesis of fused quinazolinone systems can be achieved through cascade reactions involving precursors that build the quinazolinone core, which can then be fused to other rings. A relevant example is the formation of pyrrolo[1,2-a]quinazoline-1,5-diones, which involves a double cyclocondensation cascade. In a model reaction, anthranilamide reacts with a γ-keto ester, such as ethyl levulinate. nih.gov

The mechanism proceeds in two main stages:

Quinazolinone Formation : The initial reaction is a condensation between the amino group of anthranilamide and the ketone carbonyl of ethyl levulinate, forming a Schiff base. This is followed by an intramolecular cyclization involving the amide moiety, which attacks the ester carbonyl, leading to the formation of a 2,3-dihydroquinazolin-4(1H)-one intermediate. nih.gov

Second Ring-Closing Step : The intermediate quinazolinone then undergoes a second intramolecular cyclization. The nitrogen of the quinazolinone ring attacks the remaining carbonyl group of the original keto ester backbone, forming the fused pyrrolidinone ring and completing the tricyclic pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) structure. nih.gov

The efficiency of this cascade reaction can be significantly influenced by the choice of catalyst and reaction conditions.

| Catalyst | Activation Method | Reaction Time | Key Finding |

|---|---|---|---|

| Amberlyst® 15 (bead-like form) | Conventional Heating (60 °C) | 24 hours | Effective, but requires long reaction times for high yield. |

| Amberlyst® 15P (pre-milled) | Mechanochemical (Ball Mill) | 3 hours | Powdering the catalyst increases surface area and activity, significantly shortening reaction time. |

Synthesis of Indolo[1,2-a]quinoxalines (from analogous compounds)

The synthesis of indolo[1,2-a]quinoxalines, which are structurally related to pyrrolo[1,2-a]quinoxalines, can be accomplished using the analogous starting material, 2-(1H-indol-1-yl)aniline. These compounds are of significant interest due to their potential applications in medicinal chemistry and materials science. researchgate.net A one-pot synthesis catalyzed by indium(III) chloride (InCl₃) provides an efficient route to these complex heterocyclic systems from 2-(1H-indol-1-yl)aniline and various substituted 2-(prop-2-ynyloxy)benzaldehydes. nih.gov This reaction proceeds via a cascade process to construct the fused ring system.

| Substituent on Benzaldehyde | Starting Material | Yield |

|---|---|---|

| 5-Bromo | 5-bromo-2-(prop-2-ynyloxy)benzaldehyde | 37% |

| 4-Methoxy | 4-methoxy-2-(prop-2-ynyloxy)benzaldehyde | 25% |

This methodology demonstrates the utility of N-aryl aniline derivatives in constructing complex, fused heterocyclic scaffolds. nih.gov Other methods for the synthesis of the related pyrrolo[1,2-a]quinoxalines include transition metal-free one-pot procedures and copper-catalyzed oxidative cyclizations. rsc.orgrsc.org

Electrophilic Substitution Reactions

The this compound molecule contains two aromatic rings that are activated towards electrophilic substitution: the pyrrole ring and the aniline ring.

The pyrrole ring is exceptionally electron-rich and highly reactive towards electrophiles, significantly more so than benzene (B151609). onlineorganicchemistrytutor.com Theoretical and experimental studies show that electrophilic attack occurs preferentially at the C2 (or C5) position of the pyrrole ring. This preference is due to the greater stabilization of the positive charge in the resulting carbocation intermediate, which can be delocalized over three atoms, compared to only two atoms for attack at the C3 (or C4) position. onlineorganicchemistrytutor.com

The aniline ring is also strongly activated by the amino group (-NH₂), which is a powerful ortho-, para-directing substituent. libretexts.org This high reactivity can sometimes be a challenge, leading to over-reaction (e.g., polyhalogenation) or oxidative decomposition under harsh conditions (e.g., direct nitration). libretexts.org

In this compound, there is competition between the two activated rings. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and the reaction conditions. For highly reactive electrophiles, substitution on the more nucleophilic pyrrole ring is expected. To direct substitution selectively to the aniline ring, the high reactivity of the amino group can be attenuated by converting it to an amide (e.g., acetanilide), which is still an ortho-, para-directing activator but is less prone to side reactions. libretexts.org

Comparative Reactivity Studies: this compound vs. 2-(1H-Pyrazol-1-yl)aniline

Comparing this compound with its isomer, 2-(1H-Pyrazol-1-yl)aniline, reveals significant differences in reactivity stemming from the distinct electronic nature of the pyrrole and pyrazole (B372694) rings.

Electronic Effects and Reactivity Differences

The fundamental difference lies in the electronic character of the five-membered heterocycle attached to the aniline ring. The pyrrole ring is an electron-rich, π-excessive system, which donates electron density to the aniline ring, thereby enhancing its nucleophilicity and promoting electrophilic substitution reactions.

In stark contrast, the pyrazole ring is an electron-deficient, π-deficient system due to the presence of two nitrogen atoms. It acts as an electron-withdrawing group, which deactivates the attached aniline ring towards electrophilic attack. This electronic difference profoundly alters the chemical reactivity of the entire molecule.

| Property | This compound | 2-(1H-Pyrazol-1-yl)aniline |

|---|---|---|

| Heterocycle Type | Electron-rich (π-excessive) | Electron-deficient (π-deficient) |

| Effect on Aniline Ring | Activating (electron-donating) | Deactivating (electron-withdrawing) |

| Reactivity in Electrophilic Substitution | Promoted | Hindered |

| Reactivity in Metal-Catalyzed Reactions | Favors cyclization and polymerization | Altered reactivity due to electron-deficient nature |

Divergent Applications in Heterocyclic Synthesis and Coordination Chemistry

The contrasting electronic properties of this compound and 2-(1H-Pyrazol-1-yl)aniline lead to their use in different chemical applications.

The high reactivity of this compound makes it an excellent substrate for synthesizing fused heterocyclic systems. Its propensity to undergo intramolecular cyclization reactions is exploited in the construction of pyrrolo[1,2-a]quinoxalines and related structures, which are valuable scaffolds in medicinal chemistry. researchgate.netontosight.ai

Conversely, 2-(1H-Pyrazol-1-yl)aniline is less suited for these types of cyclizations due to its deactivated aniline ring. However, its unique structure makes it valuable in other areas. The presence of two nitrogen atoms in the pyrazole ring, with one having a lone pair of electrons available for coordination (the N2 nitrogen), makes it an effective ligand in coordination chemistry. It can form stable complexes with various transition metals. rsc.org Additionally, pyrazole derivatives, including 2-(1H-pyrazol-5-yl)aniline, have found applications as corrosion inhibitors, a function that relies on the ability of the molecule to adsorb onto a metal surface, a process influenced by its specific electronic structure and the availability of heteroatom lone pairs. researchgate.net

Advanced Research Applications of 2 1h Pyrrol 1 Yl Aniline Derivatives

Medicinal Chemistry and Drug Discovery Research

The versatility of the 2-(1H-pyrrol-1-yl)aniline core has enabled its use as a foundational structure in the synthesis of a wide range of biologically active derivatives. ontosight.ai Researchers have modified this parent compound to explore its potential in treating various diseases, including bacterial and fungal infections, tuberculosis, and cancer. ontosight.aiontosight.ai

The synthesis of this compound derivatives often begins with the preparation of the core molecule itself. A common method involves the reaction of a substituted 2-nitroaniline (B44862) with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid, followed by reduction of the nitro group to an amine. rsc.org Another approach includes the reaction of 2-nitroaniline with an N-heterocycle in the presence of a base, followed by reduction. rsc.org Once the this compound scaffold is obtained, further modifications can be made to introduce various functional groups and explore their impact on biological activity. For instance, a series of 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazoles were synthesized by reacting 5-substituted-1,3,4-oxadiazol-2-amines with 2,5-dimethoxytetrahydrofuran. researchgate.net Similarly, novel pyrrolylbenzamide derivatives have been created by reacting substituted aromatic acids with 2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. researchgate.net

Derivatives of this compound have shown promise as antimicrobial agents, with studies investigating their efficacy against a range of pathogenic bacteria and fungi. ontosight.ai

####### 4.1.1.1.1. Antibacterial Properties

Several studies have highlighted the antibacterial potential of this compound derivatives. For example, a series of N'-(substituted)-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamide derivatives were synthesized and tested for their antibacterial activity, showing moderate to good results. researchgate.net In another study, 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazole derivatives containing moieties such as 4-nitrophenyl, 3-nitrophenyl, and 4-dimethylaminophenyl exhibited potent inhibitory activity against various microorganisms, in some cases exceeding that of the standard drug streptomycin. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound ID | Derivative Type | Key Substituents | Observed Activity | Reference |

|---|---|---|---|---|

| 5c | 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazole | 4-nitrophenyl | Potent inhibitory activity | researchgate.net |

| 5d | 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazole | 3-nitrophenyl | Potent inhibitory activity | researchgate.net |

| 5g | 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazole | 4-dimethylaminophenyl | Potent inhibitory activity | researchgate.net |

| 3b, 3c, 3f | N'-(substituted)-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamide | Varied substituted aromatic acids | Significant activity | researchgate.net |

####### 4.1.1.1.2. Antifungal Properties

The antifungal potential of this class of compounds has also been an area of active research. Aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives, which incorporate a pyrrole (B145914) moiety, have been synthesized and evaluated for their in vitro activity against Candida albicans and other Candida species. nih.gov One particular derivative, 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane, demonstrated potent antifungal activity, comparable to the established antifungal agent ketoconazole. nih.gov

####### 4.1.1.1.3. Anti-Tuberculosis Agents (e.g., against Mycobacterium tuberculosis H37Rv)

A significant focus of research on this compound derivatives has been the development of new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. researchgate.net Several series of these compounds have been synthesized and evaluated for their antimycobacterial activity.

A series of 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazoles showed moderate to good antitubercular activity against the H37Rv strain of M. tuberculosis. researchgate.net Similarly, novel N'-(substituted)-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamide derivatives also demonstrated moderate to good activity against this strain. researchgate.net

Further research into N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (B10538) derivatives identified compounds with high antitubercular activity, exhibiting a minimum inhibitory concentration (MIC) of 31.25 μg/mL against the H37Rv strain. ejpmr.com Molecular docking studies suggested these compounds may act by inhibiting the M. tuberculosis enoyl-reductase (InhA) enzyme. ejpmr.com

Pyrrole-2-carboxamides have also emerged as potent anti-TB agents, with some derivatives showing excellent activity against drug-resistant tuberculosis. nih.gov Structure-activity relationship studies revealed that specific substitutions on the pyrrole and carboxamide moieties were crucial for enhancing antimycobacterial activity. nih.gov Additionally, pyrrolo[1,2-a]quinoline (B3350903) derivatives have been investigated, with one compound emerging as a promising anti-TB agent against both the H37Rv and multidrug-resistant strains of M. tuberculosis. mdpi.com

Table 2: Anti-Tuberculosis Activity of Selected this compound Derivatives against M. tuberculosis H37Rv

| Compound Series | Key Structural Feature | MIC Range/Potency | Reference |

|---|---|---|---|

| 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazoles | 1,3,4-oxadiazole ring | Moderate to good activity | researchgate.net |

| N'-(substituted)-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamides | Benzamide linkage | Moderate to good activity | researchgate.net |

| N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazides | Benzohydrazide linkage | MIC as low as 31.25 μg/mL | ejpmr.com |

| Pyrrole-2-carboxamides | Carboxamide linkage | MIC < 0.016 μg/mL for some derivatives | nih.gov |

The structural motif of this compound is also present in compounds investigated for their anticancer properties. ontosight.ai While direct studies on this compound itself are part of broader research, derivatives containing the pyrrole-aniline scaffold have shown notable activity. ontosight.ai For instance, novel pyrrolo[1,2-a]azepine derivatives were synthesized and evaluated for their antitumor activity against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines. nih.gov Several of these compounds demonstrated potent, broad-spectrum anticancer activity in the nanomolar range, with some even surpassing the efficacy of the standard chemotherapeutic drug doxorubicin (B1662922) against the HepG2 cell line. nih.gov Molecular docking studies suggested that these compounds might exert their effects by interacting with cyclin-dependent kinase 2 (CDK2). nih.gov

Table 3: Anticancer Activity of Selected Pyrrolo[1,2-a]azepine Derivatives

| Compound ID | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| 3 | HepG2 | 4 | nih.gov |

| 6 | HepG2 | 1.6 | nih.gov |

| Doxorubicin (Reference) | HepG2 | 10.8 | nih.gov |

| 3 | MCF7 | 44.2 | nih.gov |

| 7 | MCF7 | 45.4 | nih.gov |

| 5b | MCF7 | 10.7 | nih.gov |

| 6 | HCT116 | 21.1 | nih.gov |

| 3 | HCT116 | Not specified as most potent | nih.gov |

| 7 | HCT116 | 20.7 | nih.gov |

Design and Synthesis of Biologically Active Derivatives

Antimalarial Research

The quest for novel antimalarial agents has led researchers to explore diverse chemical scaffolds, including those derived from this compound. A notable class of compounds, pyrrolo[1,2-a]quinoxalines, which can be synthesized from this core structure, has demonstrated significant potential in combating the malaria parasite, Plasmodium falciparum. researchgate.net

Research into novel bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives has revealed their efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov These compounds have shown good antimalarial activity, with IC50 values in the micromolar range. nih.gov The most promising among these, the bis-pyrrolo[1,2-a]quinoxalines, have been identified as potent antimalarial candidates. nih.gov Specifically, compounds designated as 1n and 1p exhibited notable selectivity indices of 40.6 on the W2 strain and 39.25 on the 3D7 strain, respectively. nih.gov This indicates a favorable therapeutic window, with higher toxicity towards the parasite than human cells. nih.gov

The mechanism of action for these derivatives is also an area of active investigation. One proposed target is the telomeres of the malaria parasite. nih.gov The stabilization of G-quadruplex structures within the Plasmodium telomeres is a promising strategy for disrupting parasite replication, and studies have explored the potential of these pyrrolo[1,2-a]quinoxaline (B1220188) derivatives to act as G-quadruplex stabilizing agents. nih.gov

Table 1: Antimalarial Activity of Selected Pyrrolo[1,2-a]quinoxaline Derivatives

| Compound | Target Strain | Selectivity Index (SI) |

|---|---|---|

| 1n | W2 | 40.6 |

| 1p | 3D7 | 39.25 |

Anti-inflammatory Compound Development

Derivatives of this compound have also been investigated for their anti-inflammatory properties. ontosight.ai The development of novel anti-inflammatory agents is crucial for treating a wide range of chronic diseases.

One area of research has focused on 1H-pyrrolizine-5-carboxamides, which are structurally related to the this compound core. nih.gov In vivo studies using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, demonstrated that certain synthesized heterocycles possess considerable anti-inflammatory properties. nih.gov Specifically, compounds 4a , 4b , 10a , and 10b from this series showed remarkable activity, comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. nih.gov

Furthermore, promisingly, the most active compounds, 4a and 4b , were evaluated for their ulcerogenic liability, a common side effect of NSAIDs. nih.gov These derivatives exhibited a lower tendency to cause stomach ulcers compared to the standard drug, suggesting a potentially better safety profile. nih.gov Molecular modeling studies have also been employed to understand the structure-activity relationships and to provide a rationale for the observed anti-inflammatory effects of these compounds. nih.gov

Table 2: Anti-inflammatory Activity of Selected 1H-Pyrrolizine-5-carboxamides

| Compound | Anti-inflammatory Activity | Ulcerogenic Liability |

|---|---|---|

| 4a | Remarkable | Lower than diclofenac |

| 4b | Remarkable | Lower than diclofenac |

| 10a | Remarkable | Not specified |

| 10b | Remarkable | Not specified |

Serotonin (B10506) Receptor Agonist Research (e.g., 5-HT₃ receptor)

The versatile pyrrolo[1,2-a]quinoxaline scaffold, derived from this compound, has also been identified as a promising framework for the development of serotonin receptor agonists, particularly for the 5-HT₃ receptor. researchgate.net The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, and its modulation is a key strategy in the treatment of conditions like chemotherapy-induced nausea and vomiting.

In a broader context of pyrrole-containing compounds, research has also explored their interaction with other serotonin receptor subtypes. For instance, 2-phenyl-1H-pyrrole-3-carboxamide has been investigated as a scaffold for developing inverse agonists for the 5-HT₆ receptor, which are being studied for their potential cognitive-enhancing effects. nih.gov Additionally, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have been synthesized as analogues of the antidepressant toloxatone (B1682430) and have shown potent and selective inhibitory activity against monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of serotonin. nih.gov

Kinase Inhibition Studies (e.g., CK2, AKT)

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. Derivatives of this compound have emerged as a promising source of such inhibitors.

The pyrrolo[1,2-a]quinoxaline scaffold has been shown to be a platform for creating inhibitors of key kinases such as Casein Kinase 2 (CK2) and AKT. researchgate.net Both CK2 and AKT are pivotal in cell growth and survival pathways and are often overactive in tumors.

More directly, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were synthesized and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). nih.gov A number of these analogues proved to be potent inhibitors of both CDK2 and CDK4 and demonstrated anti-proliferative activity against human tumor cell lines. nih.gov This highlights the potential of the pyrrole-aniline framework in the design of targeted cancer therapies.

Insulin-Mimetic Properties Research

Derivatives of this compound have also shown promise in the field of metabolic research, specifically in the development of compounds with insulin-mimetic properties. The pyrrolo[1,2-a]quinoxaline structure has been central to these investigations. nih.gov

These compounds have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) signaling pathway. nih.gov Inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes. Substituted pyrrolo[1,2-a]quinoxalines have demonstrated good inhibitory activity in the low- to sub-micromolar range. nih.gov

The most potent inhibitors in these studies acted as insulin mimetics by enhancing glucose uptake in cells. nih.gov The 4-benzyl derivative, for example, was found to inhibit the phosphorylation of insulin receptor substrate 1 and AKT, key downstream effectors in the insulin signaling cascade. nih.gov

Table 3: Insulin-Mimetic Activity of a Pyrrolo[1,2-a]quinoxaline Derivative

| Compound | Target | Effect |

|---|---|---|

| 4-benzyl derivative | PTP1B | Potent inhibitor |

| Glucose Uptake | Increased | |

| IRS-1 and AKT Phosphorylation | Inhibited |

Molecular Mechanisms of Biological Action

Interaction with Biomolecules (e.g., DNA, Proteins)

The diverse biological activities of this compound derivatives stem from their ability to interact with various biomolecules, including proteins and nucleic acids. ontosight.ai

In the context of antimalarial research, certain bis-pyrrolo[1,2-a]quinoxaline derivatives are being investigated for their ability to target and stabilize G-quadruplex structures in the telomeres of the Plasmodium parasite. nih.gov This interaction with a specific DNA secondary structure highlights a potential mechanism for their antiparasitic activity. The ability of small molecules to interact with specific DNA and RNA structures is a growing area of research for targeting various diseases. Generally, protein-DNA interactions can involve hydrogen bonds, and in some cases, weaker C-H...O interactions contribute to the specificity of recognition. nih.gov

The roles of these derivatives as kinase inhibitors and receptor agonists are fundamentally based on their interactions with proteins. For instance, the 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines bind to the ATP-binding pocket of cyclin-dependent kinases, thereby inhibiting their enzymatic activity. nih.gov Similarly, the insulin-mimetic pyrrolo[1,2-a]quinoxalines are thought to bind to an allosteric site on PTP1B, modulating its function. nih.gov These specific protein-ligand interactions are the basis for their therapeutic potential.

Materials Science and Advanced Functional Materials

The electroactive nature of the pyrrole and aniline (B41778) moieties makes their combined structure an excellent building block for functional organic materials, particularly conducting polymers.

Derivatives of this compound are pivotal in the creation of sophisticated conducting polymers for biosensor applications. nih.gov These polymers serve as excellent matrices for the immobilization of biomolecules and as transducers that convert a biological recognition event into a measurable electrical signal. mdpi.com Their inherent conductivity, biocompatibility, and the ability to tailor their structure make them ideal for this purpose. nih.govrsc.org

A prominent derivative, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline (also known as SNS-Aniline), has been successfully used to create novel conducting polymers through electropolymerization. rsc.org This monomer can be electrochemically polymerized onto an electrode surface, such as a pencil graphite (B72142) electrode, to form a stable, conductive film. rsc.org The resulting polymer, P(SNS-NH2), provides a functionalized surface with free amino groups that are ideal for the covalent attachment of biological recognition elements, such as enzymes, via crosslinking agents like glutaraldehyde. nih.gov This process creates a robust and sensitive platform for biosensor construction. rsc.org

To enhance the performance of these conducting polymer-based biosensors, redox mediators are often incorporated. Ferrocene (B1249389) and its derivatives are widely used for this purpose due to their stable and reversible redox behavior. nih.govnih.gov In one application, a copolymer was synthesized from 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline and a ferrocene-functionalized version of the same monomer. nih.gov

In this design, the polymer backbone provides the matrix for enzyme immobilization, while the pendant ferrocene units act as redox mediators. nih.gov These mediators facilitate efficient electron transfer between the enzyme's active site and the electrode surface. This shuttling of electrons enhances the sensitivity and response time of the biosensor, allowing for the detection of analytes at low concentrations. rsc.orgnih.gov For example, a urea (B33335) biosensor constructed this way demonstrated a linear response in the 0.1-8.5 mM range with a detection limit of 12 µM. rsc.org

Table 2: Components of a Biosensor Based on 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline

| Component | Material Example | Function | Reference |

| Monomer | 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline | Forms the conducting polymer backbone via electropolymerization. | rsc.org |

| Immobilization Matrix | Poly(4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline) | Provides a stable and biocompatible surface for attaching enzymes. | nih.gov |

| Redox Mediator | Ferrocene | Facilitates electron transfer between the enzyme and the electrode. | rsc.orgnih.gov |

| Biorecognition Element | Urease or Glucose Oxidase | Catalyzes the reaction with the target analyte (e.g., urea, glucose). | rsc.orgnih.gov |

Exploration of Optical Properties

The conjugated electronic system of this compound and its derivatives also gives rise to interesting optical properties, making them candidates for fluorescent probes and nonlinear optical materials.

The detection of amyloid fibrils, which are protein aggregates associated with neurodegenerative diseases like Alzheimer's, is a significant challenge in medical diagnostics. chemrxiv.orgnih.gov Fluorescent probes are widely used tools for this purpose, as they can exhibit a distinct change in their fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. diva-portal.org Probes like Thioflavin-T (ThT) are standard but have limitations. rsc.org

Derivatives of this compound represent a potential class of compounds for developing novel fluorescent probes. The development of such probes often focuses on molecules that show enhanced fluorescence quantum yield and spectral shifts upon binding to the target. chemrxiv.orgrsc.org For example, some probes exhibit a significant increase in fluorescence intensity and a hypsochromic (blue) shift in their emission spectrum when they bind to amyloid fibrils. chemrxiv.org The structural components of this compound, featuring both electron-donating (aniline) and aromatic (pyrrole) groups, are common in fluorescent dye design. While specific studies on this compound derivatives for amyloid detection are emerging, the principles of probe design suggest their potential. An effective probe must bind specifically to the fibril structure without interfering with the aggregation process itself. chemrxiv.orgnih.gov

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. jhuapl.edu These materials are crucial for applications like laser frequency conversion and optical data processing. jhuapl.edusioc-journal.cn Organic molecules, particularly those with extended π-conjugated systems and electron donor-acceptor groups, are a major focus of NLO research. sioc-journal.cnmq.edu.au

The structure of this compound, containing an aniline donor and a pyrrole ring, makes its derivatives promising candidates for NLO materials. Theoretical studies on substituted anilines show that their NLO properties can be tuned by modifying donor and acceptor groups and extending the conjugation length. mq.edu.au Furthermore, research on other pyrrole-containing molecules, such as (N-alkylpyrrol-2-yl)squaraine dyes, has demonstrated significant NLO effects, including second-harmonic generation (SHG) and two-photon absorption. researchgate.net The combination of both pyrrole and aniline moieties in a single molecular framework suggests that derivatives of this compound could be engineered through "molecular engineering" to create advanced NLO materials with tailored properties. jhuapl.edu

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 1-(2-Aminophenyl)pyrrole |

| 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine | SNS-NH₂ |

| 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)amidoferrocenyldithiophosphonate | SNS-NH₂-Fc |

| Glucose Oxidase | GOx |

| Glutaraldehyde | GA |

| Thioflavin-T | ThT |

| Ferrocene | Fc |

| (N-alkylpyrrol-2-yl)squaraine | - |

Computational and Theoretical Studies on 2 1h Pyrrol 1 Yl Aniline

Molecular Modeling and Electronic Structure Analysis

The electronic structure of 2-(1H-Pyrrol-1-yl)aniline is characterized by the interaction between the π-systems of the pyrrole (B145914) and benzene (B151609) rings. The pyrrole ring is known to be electron-rich, which influences the electronic properties of the adjacent aniline (B41778) group. This electronic communication between the two aromatic systems is crucial for understanding the molecule's reactivity and its potential applications. For instance, the electron-donating nature of the pyrrole ring can enhance the nucleophilicity of the aniline nitrogen.

Key computational parameters derived from these studies offer a quantitative understanding of the molecule's electronic character. These parameters include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the dipole moment. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an important indicator of the molecule's kinetic stability and chemical reactivity.

| Computational Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. |

This table is interactive. Click on the headers to sort.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has proven to be an invaluable tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. This level of detail is often difficult to obtain experimentally.

The study of reaction mechanisms often involves the calculation of activation energies and reaction enthalpies. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be determined by locating the transition state structure on the potential energy surface. The reaction enthalpy indicates whether a reaction is exothermic or endothermic.

| Mechanistic Parameter | Description |

| Transition State Geometry | The molecular structure at the highest point of the reaction energy profile. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a chemical reaction. |

This table is interactive. Click on the headers to sort.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are increasingly employed in structure-activity relationship (SAR) studies to understand how the chemical structure of a molecule influences its biological activity or material properties. For this compound and its derivatives, computational SAR can predict how modifications to the molecular scaffold will affect its function.

For instance, in the context of designing conducting polymers, derivatives of this compound can be computationally screened for their electronic properties. By systematically altering substituents on the pyrrole or aniline rings, researchers can predict changes in properties such as the HOMO-LUMO gap, which is related to the polymer's conductivity. This in silico screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Similarly, if this compound derivatives are being investigated as potential therapeutic agents, computational docking studies can predict their binding affinity to a target protein. These studies can help identify key interactions, such as hydrogen bonds or π-stacking, that are crucial for binding. This information can then be used to design new derivatives with improved activity. For example, it has been hypothesized that the -NH group could form a hydrogen bond with key amino acids in enzymes like BACE 1. nih.gov

| SAR Parameter | Description |

| Molecular Descriptors | Numerical values that characterize the chemical and physical properties of a molecule. |

| Binding Affinity | The strength of the interaction between a molecule and its target. |

| Electronic Properties | Features such as charge distribution and orbital energies that influence molecular interactions. |

This table is interactive. Click on the headers to sort.

Future Directions and Emerging Research Areas

Development of More Sustainable and Green Synthetic Routes

The synthesis of pyrrole-containing compounds is undergoing a significant shift towards more environmentally friendly and efficient methodologies. Traditional synthetic routes are often being replaced by "green" alternatives that reduce energy consumption, minimize waste, and utilize less hazardous materials.

Microwave-assisted organic synthesis represents a key advancement. pensoft.net This technique drastically reduces reaction times—from hours to minutes—and often improves yields compared to conventional heating methods. pensoft.netnih.govijpsjournal.com For instance, the Paal-Knorr condensation, a fundamental method for pyrrole (B145914) synthesis, has been significantly optimized using microwave irradiation, sometimes even in solvent-free conditions. pensoft.net Similarly, microwave-assisted N-allylation has been effectively used to create complex pyrrole-appended molecules in shorter times and with excellent yields. acs.org

Another major focus is the development of one-pot syntheses and the use of eco-friendly catalysts and solvents. The Pictet-Spengler reaction, for example, has been adapted to synthesize pyrrolo[1,2-a]quinoxalines (derivatives of 2-(1H-pyrrol-1-yl)aniline) using surfactant catalysts like p-dodecylbenzene sulphonic acid (p-DBSA) in mild solvents such as water or ethanol (B145695) at room temperature. unisi.it This approach is highly efficient, proceeds quickly, and generates minimal waste. unisi.it Furthermore, metal-free catalytic systems, such as those using iodine in DMSO, provide a greener alternative to heavy metal catalysts for creating complex heterocyclic structures from the this compound core. researchgate.netrsc.org The use of molecular oxygen as a benign oxidant is also being explored in copper-catalyzed systems to make these reactions more sustainable. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications

The this compound scaffold and its derivatives are a fertile ground for medicinal chemistry, showing potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.aiontosight.ai Research is increasingly focused on identifying the specific biological targets through which these compounds exert their effects.